5-Ethyloctahydro-5,8-methanoindolizine

Description

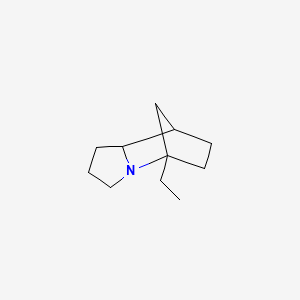

Structure

3D Structure

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

1-ethyl-2-azatricyclo[5.2.1.02,6]decane |

InChI |

InChI=1S/C11H19N/c1-2-11-6-5-9(8-11)10-4-3-7-12(10)11/h9-10H,2-8H2,1H3 |

InChI Key |

CAPNMZXAMQVOIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC(C1)C3N2CCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyloctahydro 5,8 Methanoindolizine and Its Analogues

Historical Context of Indolizine (B1195054) Synthesis Relevant to the 5-Ethyloctahydro-5,8-methanoindolizine Core

The foundational chemistries for constructing the indolizine ring system were established in the late 19th and early 20th centuries. The Scholtz synthesis, first reported in 1912, involves the reaction of a 2-methylpyridine (B31789) with an α-halo ketone, followed by base-induced cyclization. Another cornerstone is the Chichibabin reaction (Tschitschibabin indolizine synthesis), which utilizes the condensation of a pyridine (B92270) derivative with an α-halocarbonyl compound to form a pyridinium (B92312) ylide, which then undergoes a 1,5-dipolar cyclization.

While these methods are historically significant for the synthesis of planar, aromatic indolizines, their direct application to the saturated and bridged 5-Ethyloctahydro-5,8-methanoindolizine is not feasible without significant modification. The core challenge lies in the construction of the bicyclo[2.2.1]heptane (norbornane) framework and the subsequent stereocontrolled formation of the fused pyrrolidine (B122466) ring.

Classical Synthetic Routes to the Octahydro-5,8-methanoindolizine Scaffold

The synthesis of the octahydro-5,8-methanoindolizine scaffold necessitates a departure from classical planar indolizine syntheses. A key strategic element is the early introduction of the bridged bicyclic system, commonly achieved through a Diels-Alder reaction. A plausible classical approach would involve the [4+2] cycloaddition of cyclopentadiene (B3395910) with a suitable dienophile containing a nitrogen precursor.

A hypothetical classical route could commence with the Diels-Alder reaction between cyclopentadiene and a dienophile such as N-protected 2,5-dihydropyrrole-2-carboxylate. The resulting adduct would possess the requisite bridged carbocyclic framework and a latent pyrrolidine ring. Subsequent chemical manipulations, including reduction of the double bond and the ester functionality, followed by deprotection and intramolecular cyclization, would lead to the octahydro-5,8-methanoindolizine core. The 5-ethyl substituent could then be introduced via alkylation of the corresponding lactam or through reductive amination of a suitable precursor.

Table 1: Key Reactions in a Proposed Classical Synthesis

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, N-protected 2,5-dihydropyrrole-2-carboxylate | Bridged bicyclic adduct with pyrrolidine precursor |

| 2 | Reduction | H₂, Pd/C | Saturated carbocyclic framework |

| 3 | Functional Group Interconversion | LiAlH₄ | Reduction of ester to alcohol |

| 4 | Cyclization | Tosylation, intramolecular nucleophilic substitution | Octahydro-5,8-methanoindolizine core |

| 5 | Alkylation | Ethyl iodide, strong base | 5-Ethyloctahydro-5,8-methanoindolizine |

Modern Strategies for Asymmetric Synthesis of 5-Ethyloctahydro-5,8-methanoindolizine

The presence of multiple stereocenters in 5-Ethyloctahydro-5,8-methanoindolizine necessitates the use of asymmetric synthesis to obtain enantiomerically pure material. Modern strategies would leverage chiral auxiliaries, asymmetric catalysis, and enantioselective total synthesis principles.

Chiral Auxiliary Approaches in Indolizine Construction

Chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. In the context of the proposed Diels-Alder approach, a chiral dienophile could be utilized. For instance, an acrylate (B77674) ester derived from a chiral alcohol (e.g., Evans' oxazolidinones, Oppolzer's camphorsultam) could be reacted with cyclopentadiene. The facial selectivity of the cycloaddition would be dictated by the chiral auxiliary, leading to an enantiomerically enriched bicyclic adduct.

Following the diastereoselective Diels-Alder reaction, the chiral auxiliary would be removed and the resulting carboxylic acid converted to the corresponding nitrogen-containing moiety for subsequent cyclization to form the indolizine ring. The stereochemistry established in the cycloaddition step would be transferred to the final product.

Asymmetric Catalysis in Indolizine Ring System Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A catalytic asymmetric Diels-Alder reaction between cyclopentadiene and a suitable dienophile would be a highly effective strategy. Chiral Lewis acids, such as those based on copper, scandium, or iron complexes with chiral ligands, are known to catalyze the enantioselective cycloaddition of cyclopentadiene with high levels of stereocontrol.

For instance, the reaction of cyclopentadiene with an N-acryloyl-2-pyrrolidinone derivative in the presence of a chiral Lewis acid catalyst could directly generate the bridged carbocyclic precursor with high enantiomeric excess. Subsequent intramolecular cyclization would then afford the enantiopure octahydro-5,8-methanoindolizine core.

Table 2: Comparison of Asymmetric Strategies

| Strategy | Key Principle | Advantages | Disadvantages |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide stereoselective reaction. | High diastereoselectivity, well-established methods. | Stoichiometric use of chiral material, requires additional protection/deprotection steps. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | High atom economy, catalytic amount of chiral material needed. | Catalyst development can be challenging, may require optimization for specific substrates. |

Enantioselective Total Synthesis of Indolizine-Based Architectures

An enantioselective total synthesis would involve a sequence of stereocontrolled reactions starting from a chiral building block (chiral pool synthesis) or employing asymmetric reactions at key stages. A possible approach could start from a chiral derivative of norbornene. For example, an enantiopure norbornene derivative bearing appropriate functional groups could be elaborated through a series of transformations to construct the fused pyrrolidine ring.

Alternatively, a desymmetrization of a meso-norbornene derivative using a chiral reagent or catalyst could establish the initial stereocenter, which would then direct the stereochemical outcome of subsequent reactions. Ring-closing metathesis (RCM) could also be a powerful tool in such a synthesis, for instance, to form the pyrrolidine ring onto the rigid bicyclic framework.

Divergent Synthetic Pathways to 5-Ethyloctahydro-5,8-methanoindolizine Analogues

The synthetic intermediates generated en route to 5-Ethyloctahydro-5,8-methanoindolizine can serve as branching points for the synthesis of a variety of analogues. The versatility of the Diels-Alder reaction allows for the use of substituted cyclopentadienes or different dienophiles to introduce diversity in the carbocyclic framework.

Furthermore, the functional groups on the key bicyclic intermediates can be manipulated to introduce different substituents at various positions. For example, the precursor to the 5-ethyl group could be an aldehyde or a ketone, which could be reacted with a range of Grignard reagents or subjected to other nucleophilic additions to generate analogues with different alkyl or aryl groups at the 5-position. Modification of the pyrrolidine ring precursors could also lead to analogues with substitutions on the five-membered ring. This divergent approach allows for the efficient generation of a library of related compounds for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of 5-Ethyloctahydro-5,8-methanoindolizine Derivatives

The application of green chemistry principles to the synthesis of complex molecules like 5-Ethyloctahydro-5,8-methanoindolizine and its analogues is a critical aspect of modern pharmaceutical and chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of indolizine derivatives, several green chemistry strategies have been explored, which are directly applicable to the production of 5-Ethyloctahydro-5,8-methanoindolizine.

A significant focus in the green synthesis of indolizines has been the reduction or elimination of hazardous organic solvents. researchgate.netmdpi.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. mdpi.com Researchers have successfully employed alternative reaction media, such as water, to synthesize indolizine derivatives. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com For instance, a greener synthesis of an indolizine analogue has been reported using water as both the base and the solvent. jbclinpharm.org Furthermore, solvent-free reaction conditions represent an even more environmentally benign approach, which has been shown to be effective in the synthesis of some indolizine compounds. mdpi.comorganic-chemistry.org This method not only reduces solvent waste but can also lead to increased reaction rates. mdpi.com

Another key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Catalytic reactions are preferable to stoichiometric ones as they require only small amounts of the catalyst, which can often be recycled and reused. In the context of indolizine synthesis, both metal-based and bio-based catalysts have been utilized. For example, copper-catalyzed reactions have been developed for the synthesis of indolizines under solvent-free conditions. mdpi.comorganic-chemistry.org A notable development is the use of sustainable bio-based catalysts, such as anhydrous citric acid, in a solvent-free, transition-metal-free reaction to produce indolizine derivatives at room temperature. researchgate.net This approach offers a simple and environmentally friendly route to these compounds. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. jocpr.comprimescholars.com Syntheses with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. jocpr.com In the synthesis of indolizine derivatives, multi-component reactions are a powerful strategy to improve atom economy. These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated. researchgate.net A one-pot, three-component reaction for the synthesis of 1,4-naphthoquinone-based indolizines is a prime example of this approach. researchgate.net

Designing chemical products to be biodegradable at the end of their lifecycle is another important green chemistry principle. nih.gov While the synthesis of 5-Ethyloctahydro-5,8-methanoindolizine derivatives is the primary focus, considering the environmental fate of these compounds is also crucial. By designing molecules that break down into innocuous substances, their potential for long-term environmental pollution can be minimized. nih.gov

The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of indolizine derivatives and could be adapted for the synthesis of 5-Ethyloctahydro-5,8-methanoindolizine.

| Green Chemistry Principle | Application in Indolizine Synthesis | Potential Benefits for 5-Ethyloctahydro-5,8-methanoindolizine Synthesis |

| Use of Greener Solvents | Synthesis in water. researchgate.netjbclinpharm.org | Reduced use of volatile and toxic organic solvents. |

| Solvent-Free Reactions | Reactions conducted without a solvent medium. mdpi.comorganic-chemistry.org | Elimination of solvent waste and potential for increased reaction rates. |

| Catalysis | Use of copper catalysts and sustainable bio-based catalysts like citric acid. researchgate.netmdpi.com | Increased reaction efficiency, reduced waste, and use of renewable resources. |

| Atom Economy | Multi-component reactions to build the indolizine core in a single step. researchgate.net | Fewer synthetic steps, reduced waste, and higher overall efficiency. |

| Design for Degradation | Not explicitly reported for indolizine derivatives, but a key consideration. nih.gov | Minimized long-term environmental impact of the compound. |

By integrating these green chemistry principles into the synthetic methodologies for 5-Ethyloctahydro-5,8-methanoindolizine and its analogues, the chemical industry can move towards more sustainable and environmentally responsible practices.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of complex organic molecules like 5-Ethyloctahydro-5,8-methanoindolizine. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to first establish the molecular connectivity.

For the crucial task of stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments are paramount. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments allow for the determination of the relative configuration of the stereocenters by identifying protons that are in close spatial proximity. For a rigid bicyclic structure like the 5,8-methanoindolizine core, distinct NOE correlations would be expected between specific axial and equatorial protons, as well as between the ethyl group at the 5-position and adjacent protons on the ring system. The magnitude of these NOE signals can provide quantitative distance constraints, aiding in the construction of a precise 3D model of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Isomer of 5-Ethyloctahydro-5,8-methanoindolizine Note: These are predicted values for illustrative purposes and would need to be confirmed by experimental data.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 2.95 (m) | 55.2 |

| 2 | 1.80 (m), 1.65 (m) | 28.5 |

| 3 | 2.50 (m) | 48.7 |

| 5 | - | 65.1 |

| CH₂ (ethyl) | 1.55 (q, 7.2) | 25.8 |

| CH₃ (ethyl) | 0.95 (t, 7.2) | 10.3 |

| 6 | 1.75 (m), 1.60 (m) | 30.1 |

| 7 | 1.90 (m), 1.50 (m) | 29.8 |

| 8 | 2.10 (m) | 40.5 |

| 9 | 2.80 (m) | 58.4 |

| 10 (bridge) | 1.45 (m) | 35.6 |

Mass Spectrometry (MS) in Structural Characterization and Metabolite Identification Research

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. For 5-Ethyloctahydro-5,8-methanoindolizine, high-resolution mass spectrometry (HRMS) would be utilized to determine its exact mass, which in turn allows for the unambiguous confirmation of its molecular formula.

In conjunction with fragmentation techniques, such as collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the structural connectivity of the molecule can be probed. The fragmentation pattern of the molecular ion would be expected to show characteristic losses corresponding to the ethyl group and fragmentation of the bicyclic ring system. This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from potential isomers.

In metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS), is the premier tool for identifying metabolites of 5-Ethyloctahydro-5,8-methanoindolizine. By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic transformations such as hydroxylation, oxidation, or N-dealkylation can be readily identified by the corresponding mass shifts.

X-ray Crystallography for Absolute Stereochemistry Determination of 5-Ethyloctahydro-5,8-methanoindolizine and its Derivatives

While NMR can establish the relative stereochemistry, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. For 5-Ethyloctahydro-5,8-methanoindolizine, which possesses multiple stereocenters, obtaining a crystalline derivative, for instance, a salt with a chiral acid or a heavy atom derivative, would be a common strategy to facilitate the crystallographic analysis.

The resulting three-dimensional electron density map from X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state conformation and absolute configuration. This technique is considered the "gold standard" for stereochemical assignment in organic chemistry.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis Research

In conformational analysis, theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the vibrational spectra for different possible conformers of the molecule. By comparing the experimentally obtained IR and Raman spectra with the calculated spectra, the most likely conformation of 5-Ethyloctahydro-5,8-methanoindolizine in a given state (solid or solution) can be inferred.

Chiroptical Methods (CD, ORD) for Enantiomeric Excess Determination

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that are sensitive to the chirality of a molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral molecule like 5-Ethyloctahydro-5,8-methanoindolizine, the CD and ORD spectra would exhibit characteristic curves.

These techniques are particularly useful for determining the enantiomeric excess (ee) of a sample. By comparing the observed optical rotation or CD signal of a sample to that of an enantiomerically pure standard, the proportion of each enantiomer in the mixture can be quantified. Furthermore, theoretical calculations can be used to predict the chiroptical properties of each enantiomer, which can aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Ethyloctahydro-5,8-methanoindolizine

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of heterocyclic compounds like those in the indolizine (B1195054) family. These methods, such as Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and the stability of different isomers. For the indolizine scaffold, Huckel molecular orbital (HMO) calculations have been used to determine electron density, which is predicted to be highest at the 3-position, followed by the 1-position. jbclinpharm.org This theoretical finding explains the observed reactivity in electrophilic substitution reactions, which preferentially occur at these positions. jbclinpharm.org

In studies of specific indolizine derivatives, quantum chemical calculations have been employed to compare the relative stabilities of different isomers, such as (E) and (Z) isomers of imino-substituted indolinones. aun.edu.eg These calculations, often performed at the B3LYP/6-31G(d,p) level of theory, can validate experimental findings from X-ray crystallography and provide a deeper understanding of the molecule's geometric properties in the gas phase versus the solid state. aun.edu.eg Furthermore, computational methods are used to analyze electronic properties like the HOMO-LUMO energy gap, which is crucial for predicting chemical reactivity and electronic transitions. researchgate.net While specific calculations for 5-Ethyloctahydro-5,8-methanoindolizine are not available, these established methodologies could be applied to elucidate its electronic characteristics and predict its reactivity profile.

Molecular Dynamics Simulations for Conformational Landscape Exploration of Indolizine Scaffolds

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with biological macromolecules. For scaffolds related to indolizine, MD simulations can reveal the dynamic behavior of the molecule in different environments, such as in solution or when bound to a protein. These simulations track the atomic movements over time, providing a detailed picture of the accessible conformations and the transitions between them. mdpi.commdpi.com

For instance, MD studies on indolizine derivatives complexed with enzymes have been used to identify the specific interactions that stabilize the ligand-protein complex. benthamdirect.com By analyzing the simulation trajectory, researchers can understand the behavior of the ligand within the active site and how its conformation adapts to the binding pocket. benthamdirect.com In the broader context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by docking studies and to calculate binding free energies. researchgate.netmdpi.com For a molecule like 5-Ethyloctahydro-5,8-methanoindolizine, which possesses a rigid bicyclic core but a flexible ethyl group, MD simulations would be invaluable for understanding its conformational preferences and how it might interact with and adapt to a biological target.

Docking Studies and Ligand-Target Interaction Modeling for Mechanistic Understanding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the potential mechanism of action. Numerous studies have employed docking simulations to investigate the interaction of various indolizine derivatives with a range of biological targets.

For example, docking studies have been crucial in identifying indolizine analogues as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). ijper.orgnih.gov These studies help to elucidate the binding mode of the compounds within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. ijper.org In the field of anti-tubercular drug research, docking has been used to analyze the binding affinity of indolizine derivatives towards the enoyl acyl carrier reductase (InhA). researchgate.net The results from these computational models often correlate well with in vitro experimental data, providing a rational basis for the observed biological activity. researchgate.netnih.gov

Below is a table summarizing the results of docking studies for some indolizine derivatives against various targets, as reported in the literature.

| Compound Class | Target Protein | Key Findings | Reference |

| Ethyl 3-benzoylindolizine-1-carboxylate analogues | Enoyl acyl carrier reductase (InhA) | Certain derivatives showed good binding affinity compared to the standard drug, isoniazid. | researchgate.net |

| Pyrazolyl-indolizine derivatives | Sterol 14-demethylase (C. albicans) | Compounds displayed decreased binding energy when interacting with the active site. | nih.gov |

| Indolizine-1-carbonitrile derivatives | Fungal and bacterial targets | Molecular modeling studies helped to rationalize the observed antimicrobial activities. | nih.gov |

| Ethyl 7-methoxy-3-(substituted benzoyl)-2-substituted indolizine-1-carboxylates | Cyclooxygenase-2 (COX-2) | The cis configuration of the indolizines resulted in a stable conformation similar to Indomethacin, explaining the inhibitory activity. | ijper.orgresearchgate.net |

| Novel indolizine derivatives | Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) | Induced fit docking revealed interactions with key amino acids, leading to dual inhibition characteristics for some compounds. | nih.govresearchgate.net |

De Novo Design Strategies Based on Computational Models for Indolizine Derivatives

De novo design involves the creation of novel molecular structures with desired properties, often guided by computational models of a biological target. This approach is particularly valuable when existing lead compounds are scarce or have undesirable properties. For the indolizine scaffold, which is considered a "privileged structure" in medicinal chemistry, computational methods can guide the design of new derivatives with enhanced activity and selectivity. nih.govresearchgate.net

The process often begins with the structure of a target protein. Computational tools can then be used to design fragments or entire molecules that are complementary in shape and chemical properties to the target's binding site. Bioisosteric modification, where a part of a molecule is replaced by a chemical group with similar physical or chemical properties, is a common strategy. For instance, novel indolizine derivatives have been designed by modifying related scaffolds like imidazo[1,2-a]pyridine (B132010) to improve anti-inflammatory activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential in this process and are often supported by computational modeling to rationalize the observed trends. researchgate.net

Cheminformatics and Data Mining in Indolizine Research

Cheminformatics combines chemistry, computer science, and information science to organize, analyze, and model chemical data. whiterose.ac.uk In the context of indolizine research, cheminformatics tools are vital for managing the large datasets generated from high-throughput screening, computational modeling, and synthetic chemistry efforts. These tools enable the analysis of chemical libraries to ensure diversity, complexity, and drug-likeness. nih.govh1.co

For a library of indolizine derivatives, cheminformatics can be used to perform a range of analyses, including:

Property Prediction: Calculating physicochemical properties to assess drug-likeness, such as adherence to Lipinski's rule of five. nih.gov

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.gov

Chemical Space Analysis: Visualizing the chemical space covered by a library of compounds to identify areas for further exploration and to compare the diversity of different compound collections. nih.gov

Target Prediction: Using computational models to predict potential biological targets for a given set of molecules. nih.gov

These analyses help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process for new indolizine-based therapeutic agents. nih.govresearchgate.net

Investigations into Biological Activities and Molecular Interactions Mechanism Focused, Non Clinical

Biochemical Pathway Modulation by 5-Ethyloctahydro-5,8-methanoindolizine and its Analogues

Indolizine (B1195054) derivatives have been shown to modulate critical biochemical pathways, particularly those involved in cell proliferation and apoptosis. Mechanistic studies on certain synthetic indolizines have revealed their ability to trigger programmed cell death through the mitochondrial p53 pathway in cancer cell lines such as HepG2. researchgate.net This suggests that these compounds can initiate a cascade of intracellular events leading to apoptosis, a crucial mechanism for controlling cell growth.

The modulation of biochemical pathways by indolizine analogues is often a direct consequence of their interaction with specific molecular targets. For instance, by inhibiting key enzymes in signaling cascades, these compounds can disrupt the downstream signaling events that promote cell survival and proliferation. The inhibition of protein kinases by certain indolizine derivatives, for example, directly impacts phosphorylation-dependent signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov Furthermore, the interaction with nuclear receptors can alter gene expression patterns, leading to broad changes in cellular function. nih.gov While the precise pathways affected by 5-Ethyloctahydro-5,8-methanoindolizine remain to be elucidated, the activities of its analogues suggest a potential to interfere with fundamental cellular processes.

Identification and Characterization of Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

A significant body of research has focused on identifying the specific molecular targets of various indolizine derivatives, revealing a range of interactions with enzymes and receptors. These interactions are fundamental to their biological effects.

Enzyme Inhibition: Indolizine-based compounds have been identified as potent inhibitors of several key enzymes:

Aromatase: Certain aryl-substituted indolizine derivatives have been developed as potent, non-steroidal inhibitors of human cytochrome P450 aromatase, with IC50 values in the sub-micromolar range. nih.gov Aromatase is a crucial enzyme in estrogen biosynthesis, making its inhibitors valuable in hormone-dependent cancers.

Kinases: Difluoro-substituted indolizine derivatives have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov For example, one difluoro indolizine derivative showed an IC50 of 118 nM against CDK-2, and another derivative incorporating a cyclopropylcarbonyl group exhibited an IC50 of 0.085 µM against EGFR kinase. nih.govnih.gov

Secretory Phospholipase A2 (sPLA2): 1-Oxamoylindolizine derivatives have been reported as highly potent inhibitors of human non-pancreatic sPLA2, an enzyme involved in inflammatory processes. acs.org

15-Lipoxygenase (15-LOX): Indolizine derivatives have also been identified as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation and cancer. derpharmachemica.com

Receptor Binding: In addition to enzyme inhibition, indolizine analogues have been shown to bind to specific cellular receptors:

Estrogen Receptor: A series of pyrrolo[2,1,5-cd]indolizine derivatives have been synthesized and evaluated as ligands for the estrogen receptor, with some showing binding affinities in the low nanomolar range. nih.gov This suggests their potential to modulate estrogen signaling.

Dopamine (B1211576) D4 Receptor: While not indolizines themselves, structurally related indolin-2-one derivatives have shown high affinity and selectivity for the dopamine D4 receptor, indicating the potential for nitrogen-containing heterocyclic scaffolds to interact with neurotransmitter receptors. nih.gov

Computational studies have also predicted potential interactions between indolizine libraries and targets like the Tau protein, which is implicated in Alzheimer's disease. nih.gov

| Indolizine Analogue Class | Molecular Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Aryl-substituted indolizines | Aromatase (CYP19A1) | ~0.1 µM | nih.gov |

| Difluoro indolizine derivative (6o) | Cyclin-Dependent Kinase 2 (CDK-2) | 118 nM | nih.gov |

| Difluoro indolizine derivative (6o) | Epidermal Growth Factor Receptor (EGFR) | 62 nM | nih.gov |

| Indolizine with cyclopropylcarbonyl group (5j) | EGFR Kinase | 85 nM | nih.gov |

| Pyrrolo[2,1,5-cd]indolizines | Estrogen Receptor | Low nM range (Binding Affinity) | nih.gov |

| 1-Oxamoylindolizines | Secretory Phospholipase A2 (sPLA2) | Potent Inhibition | acs.org |

In Vitro Cellular Activity Mechanisms (e.g., Cellular Uptake, Intracellular Distribution, Pathway Perturbations)

The biological activity of a compound is contingent upon its ability to enter cells and reach its intracellular target. The cellular uptake of nitrogen-containing heterocyclic compounds is generally an energy-dependent process. dovepress.com Studies on various molecules suggest that pathways such as macropinocytosis and other forms of endocytosis are often involved. dovepress.commdpi.com The specific mechanism can be influenced by the physicochemical properties of the compound, including its lipophilicity and charge. nih.gov

Once inside the cell, the intracellular distribution of small molecules like indolizine derivatives is governed by their affinity for different subcellular compartments. nih.gov Techniques such as fluorescence microscopy, using labeled analogues, can be employed to visualize their localization within organelles like mitochondria or the nucleus. nih.gov The accumulation of a compound in a specific organelle can be indicative of its mechanism of action. For example, localization in the mitochondria might correlate with the induction of apoptosis through the intrinsic pathway.

Pathway perturbations are the downstream consequences of a compound interacting with its molecular target. As mentioned, certain indolizine derivatives perturb the p53-mediated apoptotic pathway. researchgate.net This is a clear example of a cellular response to the compound's activity. By inhibiting kinases like EGFR or CDK-2, other indolizine analogues can disrupt the cell cycle and signaling pathways that control cell growth and division, leading to anti-proliferative effects observed in vitro. nih.govnih.gov

Mechanistic Enzymology of Indolizine-Based Compounds

Understanding the precise mechanism by which a compound inhibits an enzyme is crucial for drug discovery and development. bohrium.comresearchgate.net Mechanistic enzymology studies aim to determine whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism. nih.gov These studies involve detailed kinetic analyses of the enzyme's reaction rate in the presence of varying concentrations of both the substrate and the inhibitor. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing product release.

While the specific inhibitory mechanisms for many indolizine derivatives are not fully detailed in the reviewed literature, the development of these compounds as potent enzyme inhibitors implies that such studies are a critical part of their characterization. researchgate.netmdpi.com For example, elucidating whether an indolizine-based kinase inhibitor is competitive with ATP or the protein substrate would provide deep insights into its mode of action and guide further structural optimization.

Protein-Ligand Interaction Dynamics and Binding Kinetics Research

The interaction between a ligand, such as an indolizine derivative, and its target protein is a dynamic process. Research in this area goes beyond simple affinity measurements to explore the kinetics of binding (the rates of association and dissociation) and the specific molecular interactions that stabilize the complex. nih.govnih.gov

Computational methods are invaluable tools for studying these dynamics. Molecular docking simulations, for instance, have been used to predict the binding mode of indolizine derivatives within the active sites of enzymes like EGFR kinase and proteins like Tau. nih.govnih.gov These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.govnih.gov

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the protein-ligand complex over time. nih.govunisyscat.de These computational approaches are increasingly important for understanding the structural basis of a compound's activity and for the rational design of new, more potent analogues. nih.govarxiv.org

The kinetic aspect of the interaction, particularly the drug-target residence time (the reciprocal of the dissociation rate constant, k_off), is now recognized as a critical determinant of a compound's biological efficacy. nih.govrsc.org A longer residence time can lead to a more sustained biological effect. Experimental techniques like radioligand binding assays and surface plasmon resonance, complemented by computational methods, are used to measure these kinetic parameters. nih.govrsc.org

| Methodology | Focus of Investigation | Typical Output/Insight |

|---|---|---|

| Molecular Docking | Prediction of binding pose and affinity | Binding mode, key interacting residues, binding energy score |

| Molecular Dynamics (MD) Simulation | Dynamic stability of protein-ligand complex | Conformational changes, interaction stability over time, free energy of binding |

| Radioligand Binding Assays | Measurement of binding affinity (Kd) and kinetics (kon, koff) | Quantitative affinity values, association/dissociation rates |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics | kon, koff, Kd, binding stoichiometry |

Structure Activity Relationship Studies and Rational Design

Classical Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolizine (B1195054) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For indolizine derivatives, QSAR studies correlate physicochemical properties or theoretical molecular descriptors with their observed biological effects. brieflands.com

A typical QSAR model is represented by a mathematical equation: Activity = f(molecular descriptors) + error nih.gov

The process involves calculating a wide range of descriptors for a set of indolizine analogues with known activities, selecting the most relevant descriptors, and then building a predictive model using statistical methods. nih.gov

Descriptor Selection and Calculation in Indolizine SAR

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. mdpi.com For indolizine derivatives, these descriptors can be broadly categorized:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Electronic Descriptors: These quantify electronic properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding molecular interactions. mdpi.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide precise information on the electronic structure and reactivity of the indolizine scaffold.

In a Quantitative Structure-Electrochemistry Relationship (QSER) study on indolizine derivatives, a type of QSAR, researchers used theoretical molecular descriptors to model the half-wave oxidation potential (E1/2). brieflands.com The selection of the most pertinent descriptors is a critical step, often accomplished using algorithms like Genetic Algorithms (GA), which can sift through a large pool of calculated descriptors to find the subset that best correlates with the biological activity. brieflands.comnih.gov It is also crucial to manage intercorrelation, where descriptors are highly related to each other, to avoid statistical redundancy in the model. nih.govnih.gov

| Descriptor Type | Examples Used in Indolizine QSER Model | Description |

| Quantum Chemical | Highest Occupied Molecular Orbital Energy (E-HOMO) | Relates to the molecule's ability to donate electrons. |

| Quantum Chemical | Total Energy (TE) | Represents the total electronic and nuclear energy of the molecule. |

| Quantum Chemical | Dipole Moment (DM) | Measures the overall polarity of the molecule. |

| Topological | Kier Chi Path Index (Order 1) (Kappa1) | A molecular connectivity index related to the molecule's shape and size. |

Statistical Validation and Predictive Power of QSAR Models

A QSAR model's utility is determined by its statistical validity and predictive power. nih.gov Validation ensures the model is robust, reliable, and not a result of chance correlation. brieflands.com This process involves both internal and external validation techniques. scienceopen.com

Internal Validation: This method assesses the stability and robustness of the model using the initial training set of compounds. A common technique is Leave-One-Out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (e.g., > 0.5) indicates good internal predictivity. brieflands.comresearchgate.net

External Validation: This is a more stringent test where the model is used to predict the biological activity of a separate "test set" of compounds that were not used in the model's development. scienceopen.comappconnect.in The predictive power is often measured by the external correlation coefficient (R²ext). brieflands.com

In the QSER study of indolizine derivatives, the developed model demonstrated strong statistical performance. brieflands.com The validation metrics confirmed the model's reliability and its ability to accurately predict the electrochemical properties of new indolizine compounds.

| Statistical Parameter | Description | Reported Value for Indolizine QSER Model brieflands.com |

| R² | Coefficient of determination for the training set; measures goodness-of-fit. | 0.893 |

| Q²LOO | Leave-one-out cross-validation coefficient; measures internal predictive ability. | 0.851 |

| R²ext | Correlation coefficient for the external test set; measures external predictive power. | 0.912 |

| RMSEtr | Root Mean Square Error of the training set. | 0.052 |

| RMSEext | Root Mean Square Error of the external test set. | 0.045 |

Spectral Structure-Activity Relationship (S-SAR) Methodologies Applied to Indolizine Chemistry

Spectral Structure-Activity Relationship (S-SAR) is a novel modeling approach that presents the SAR problem in a purely algebraic framework, offering an alternative to traditional multi-regression methods. frontiersin.org This methodology provides a unique way to analyze and design SAR models by interpreting molecular descriptors geometrically.

Theoretical Framework of S-SAR for Indolizine Derivatives

The S-SAR method treats structural descriptors of a series of molecules, such as indolizine derivatives, as vectors in a generic data space. frontiersin.org The core of the methodology involves mapping this data space into a fully orthogonal space using the Gram-Schmidt algorithm. This transformation ensures that the descriptors become independent variables in a geometric sense. frontiersin.org

Once the orthogonal space is established, the S-SAR equation can be derived in a simple determinant form through a coordinate transformation between the original data space and the new orthogonal space. A key innovation of the S-SAR framework is the use of the "spectral norm" as a valid substitute for the traditional correlation factor (R²). The spectral norm provides a measure of the model's quality. The S-SAR methodology also introduces the "minimal spectral path" rule, which aids in the systematic design and selection of the best SAR models. frontiersin.org

Application of S-SAR in Elucidating Biological Potency

While direct application of S-SAR to a series of 5-Ethyloctahydro-5,8-methanoindolizine analogues has not been reported, the theoretical framework can be readily applied to elucidate their biological potency. For a given set of indolizine derivatives with measured biological activity, an S-SAR analysis would proceed as follows:

Descriptor Calculation: A set of relevant structural descriptors (e.g., electronic, steric, hydrophobic) is calculated for each indolizine analogue.

Orthogonalization: The descriptor data is transformed into an orthogonal space using the Gram-Schmidt procedure.

Model Generation: S-SAR equations are generated in determinant form, correlating the orthogonalized descriptors with biological activity.

Model Evaluation: The spectral norm is calculated for various potential models. By plotting the spectral norm against the structural coordinates, an "endpoints hierarchy scheme" can be created. frontiersin.org

This scheme allows for a clear visualization and ranking of the influence of different structural properties on the biological potency of the indolizine derivatives. This provides a powerful algebraic and geometric tool for rational drug design, helping to identify which structural modifications are most likely to enhance the desired biological effect. frontiersin.org

Pharmacophore Modeling and Feature-Based SAR of 5-Ethyloctahydro-5,8-methanoindolizine Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target.

For analogues of 5-Ethyloctahydro-5,8-methanoindolizine, this approach can distill the common structural features responsible for their activity into a single predictive model. A study on indolizine derivatives as phosphodiesterase 4 (PDE4) inhibitors successfully employed this technique to build a 3D-QSAR model. The essential pharmacophoric features identified were aromatic rings (R) and a hydrogen bond acceptor (A).

The process involves aligning a set of active indolizine molecules and identifying the common chemical features that are spatially conserved. These features typically include:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Aromatic Rings (R)

Hydrophobic groups (H)

Positive/Negative Ionizable groups (P/N)

The best-developed pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. Furthermore, these models provide crucial insights for feature-based SAR, explaining how specific substitutions on the indolizine scaffold contribute to or detract from biological potency.

In the study of indolizine-based PDE4 inhibitors, a five-feature hypothesis, designated ARRRR.30, was identified as the most statistically significant model. This model, comprising one hydrogen bond acceptor and four aromatic rings, demonstrated a high correlation between the experimental and predicted activities for both a training set and an external test set of compounds, confirming its predictive power.

| Pharmacophore Model | Key Features | Statistical Validation (R²) | Description |

| ARRRR.30 | 1 Hydrogen Bond Acceptor (A), 4 Aromatic Rings (R) | Training Set: 0.880Test Set: 0.804 | The model successfully identified the crucial structural requirements for PDE4 inhibitory potential among indolizine derivatives. |

This validated pharmacophore model serves as an efficient tool for the rational design of novel and potent indolizine-based inhibitors.

Fragment-Based Drug Discovery (FBDD) Approaches for Indolizine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target. acs.orgmdpi.com These initial "hits" usually have weak affinity but demonstrate high ligand efficiency, meaning they form effective binding interactions relative to their small size. The subsequent process involves chemically linking or growing these fragments to produce a more potent, drug-like lead molecule. researchgate.net

While specific FBDD campaigns targeting the 5-Ethyloctahydro-5,8-methanoindolizine core have not been extensively documented in publicly available literature, the general principles of FBDD are highly applicable to the broader indolizine scaffold. The structural complexity and defined three-dimensional shape of indolizine and its derivatives make them attractive starting points for fragment library design.

The process for applying FBDD to an indolizine scaffold, such as 5-Ethyloctahydro-5,8-methanoindolizine, would typically involve several key stages:

Fragment Library Design and Curation: A library of fragments containing the core indolizine or methanoindolizine structure would be assembled. These fragments would be decorated with a variety of small chemical groups to explore different interaction possibilities within a target's binding site. The goal is to maximize chemical diversity while adhering to the "Rule of Three" for fragment design (e.g., molecular weight < 300, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). nih.gov

Biophysical Screening: Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for screening. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are commonly employed to detect and characterize the binding of fragments to the target protein. nih.gov For instance, an NMR-based screen could identify indolizine-containing fragments that cause chemical shift perturbations in the target protein upon binding.

Hit Validation and Characterization: Hits from the initial screen are validated to confirm their binding and rule out false positives. The binding mode and affinity of the validated fragments are then characterized in detail, often through high-resolution structural studies like X-ray crystallography. This provides a precise map of how the indolizine fragment sits (B43327) within the target's binding pocket.

Fragment Evolution: Once a validated fragment hit with a desirable binding mode is identified, medicinal chemists employ structure-guided strategies to elaborate on the fragment. This can involve:

Fragment Growing: Extending the fragment to reach into adjacent pockets of the binding site to form additional favorable interactions.

Fragment Linking: Identifying two or more fragments that bind to nearby sites and connecting them with a chemical linker to create a single, higher-affinity molecule. researchgate.net

The use of the indolizine scaffold in FBDD is advantageous due to its rigid bicyclic structure, which can provide a well-defined orientation for appended functional groups, thereby reducing the entropic penalty of binding. This inherent structural rigidity can lead to more efficient and potent interactions as the fragment is optimized into a lead compound.

Computational Design of Novel 5-Ethyloctahydro-5,8-methanoindolizine Analogues with Tuned Activities

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel bioactive molecules. ijper.org In the context of the 5-Ethyloctahydro-5,8-methanoindolizine scaffold, these methods can be used to predict how structural modifications will affect the compound's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding the synthesis of analogues with fine-tuned activities.

Molecular Docking and Virtual Screening

A primary computational technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For the 5-Ethyloctahydro-5,8-methanoindolizine scaffold, docking studies can be performed to understand its binding mode within a specific target's active site. For example, in the design of novel indolizine-based COX-2 inhibitors, molecular docking was used to predict the binding conformations of the designed compounds, revealing that their stable cis configuration was crucial for activity. ijper.org

This process can be expanded to virtual screening, where large libraries of virtual compounds based on the 5-Ethyloctahydro-5,8-methanoindolizine scaffold are docked into the target's binding site. plos.org This allows for the rapid in silico evaluation of thousands of potential analogues, prioritizing those with the most promising predicted binding energies and interaction profiles for synthesis and biological testing.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods can provide deeper insights into the electronic properties of molecules, which govern their reactivity and intermolecular interactions. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used in the rational design of novel pyrido[3,2-b]indolizine-based fluorophores. acs.orgnih.gov These calculations helped to predict how substituents at different positions on the indolizine ring would influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby allowing for the tuning of the fluorophore's emission wavelength. acs.orgnih.gov A similar approach could be applied to 5-Ethyloctahydro-5,8-methanoindolizine to design analogues with specific electronic properties for enhanced target interaction.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

As biological data for a series of analogues becomes available, computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural features of the compounds with their biological activity. For the indolizine scaffold, a QSAR study could reveal, for example, that electron-withdrawing groups at a particular position enhance activity, while bulky substituents at another are detrimental. This knowledge guides the design of more potent analogues.

The table below illustrates a hypothetical outcome of a computational design and SAR study for a series of 5-Ethyloctahydro-5,8-methanoindolizine analogues targeting a hypothetical protein kinase.

| Compound | R1 Group | R2 Group | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (nM) |

|---|---|---|---|---|

| Analog 1 | -H | -H | -7.2 | 850 |

| Analog 2 | -Cl | -H | -8.5 | 120 |

| Analog 3 | -OCH3 | -H | -7.8 | 430 |

| Analog 4 | -Cl | -OH | -9.1 | 55 |

| Analog 5 | -Cl | -NH2 | -9.5 | 25 |

This table is illustrative and based on general principles of computational drug design applied to analogous scaffolds. The data does not represent experimentally verified results for the specific named compound.

Through the iterative cycle of computational design, chemical synthesis, and biological evaluation, novel 5-Ethyloctahydro-5,8-methanoindolizine analogues can be rationally developed with precisely tuned activities for a desired biological target.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Indolizine (B1195054) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel indolizine compounds like 5-Ethyloctahydro-5,8-methanoindolizine. mednexus.orgijirt.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. astrazeneca.com

In the context of 5-Ethyloctahydro-5,8-methanoindolizine, AI and ML can be leveraged in several key areas:

Predictive Bioactivity Screening: Machine learning models can be trained on existing data for a wide range of indolizine derivatives to predict the potential biological activities of novel structures, including 5-Ethyloctahydro-5,8-methanoindolizine. nih.gov This can help prioritize synthetic efforts towards compounds with the highest likelihood of therapeutic efficacy.

De Novo Drug Design: Generative AI models can design novel indolizine structures with desired properties. jsr.org By inputting specific parameters, such as target protein binding affinity or desired pharmacokinetic profiles, these models can propose new derivatives of 5-Ethyloctahydro-5,8-methanoindolizine that have never been synthesized.

Synthesis Route Optimization: AI can analyze the complex reaction networks involved in synthesizing complex molecules like 5-Ethyloctahydro-5,8-methanoindolizine and propose the most efficient and sustainable synthetic pathways.

| AI/ML Application Area | Potential Impact on 5-Ethyloctahydro-5,8-methanoindolizine Research |

| Predictive Bioactivity | Prioritization of synthetic analogues with high therapeutic potential. |

| De Novo Drug Design | Generation of novel derivatives with optimized efficacy and safety profiles. |

| Synthesis Planning | Identification of efficient and sustainable routes to complex analogues. |

High-Throughput Screening Methodologies for Novel Bioactivities of Indolizine Compounds

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a variety of biological targets. nih.gov Applying HTS to libraries containing 5-Ethyloctahydro-5,8-methanoindolizine and its derivatives could rapidly uncover novel bioactivities. ewadirect.com

Future HTS campaigns focusing on this compound could include:

Target-Based Screening: Testing against a wide array of specific enzymes, receptors, and other proteins implicated in various diseases.

Phenotypic Screening: Assessing the effects of the compounds on whole cells or organisms to identify desired phenotypic changes, without a preconceived target. nih.gov

High-Content Screening (HCS): An advanced form of phenotypic screening that uses automated microscopy and image analysis to gather detailed information on how compounds affect cellular morphology and function.

| Screening Method | Objective | Potential Discoveries for 5-Ethyloctahydro-5,8-methanoindolizine |

| Target-Based HTS | Identify direct molecular interactions. | Novel enzyme inhibitors or receptor modulators. |

| Phenotypic HTS | Discover compounds with desired cellular effects. | Leads for complex diseases like cancer or neurodegeneration. nih.gov |

| High-Content Screening | Elucidate mechanism of action at a cellular level. | Detailed understanding of how the compound affects cellular pathways. |

Advanced Chemical Biology Tools for Target Validation of Indolizine Derivatives

Once a bioactive indolizine derivative is identified, the next critical step is to determine its molecular target(s). Advanced chemical biology tools are essential for this process of target identification and validation. nih.gov For a novel compound like 5-Ethyloctahydro-5,8-methanoindolizine, these tools can provide definitive evidence of its mechanism of action.

Key chemical biology approaches include:

Affinity-Based Probes: Synthesizing derivatives of 5-Ethyloctahydro-5,8-methanoindolizine that are tagged with biotin (B1667282) or a fluorescent dye. nih.govacs.orgacs.orgchemaxon.comresearchgate.net These probes can be used to isolate and identify binding partners from cell lysates.

Photo-Affinity Labeling: Incorporating a photoreactive group into the structure of the indolizine. Upon exposure to UV light, the probe will covalently bind to its target, allowing for more robust identification.

Activity-Based Protein Profiling (ABPP): Using reactive probes that covalently bind to the active sites of specific enzyme families to identify the target of an indolizine inhibitor.

Development of Sustainable Synthesis Routes for Complex Indolizine Structures

The development of environmentally friendly and efficient synthetic methods is a key goal in modern organic chemistry. For complex molecules like 5-Ethyloctahydro-5,8-methanoindolizine, sustainable synthesis is crucial for both research and potential large-scale production. researchgate.net

Future research in this area will likely focus on:

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity and under mild, aqueous conditions. nih.govnih.gov This approach can significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability compared to traditional batch chemistry.

Catalytic C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the indolizine core can streamline synthetic routes and reduce the number of steps required to generate derivatives. researchgate.net

| Sustainable Synthesis Approach | Key Advantages | Relevance to 5-Ethyloctahydro-5,8-methanoindolizine |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Greener synthesis of the core structure and derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. | Efficient production for further biological evaluation. |

| C-H Activation | Increased synthetic efficiency, novel functionalization. | Rapid generation of diverse analogues for SAR studies. |

Exploration of Novel Bio-orthogonal Reactions for Indolizine Functionalization

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. Developing bio-orthogonal methods to functionalize the 5-Ethyloctahydro-5,8-methanoindolizine scaffold would open up new avenues for studying its behavior in a biological context. nih.gov

Promising bio-orthogonal reactions for future application include:

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions are highly efficient and specific, making them ideal for attaching imaging agents or other functional groups to the indolizine core.

Tetrazine Ligation: This reaction between a tetrazine and a strained alkene or alkyne is extremely fast and has been widely used for in vivo imaging and targeted drug delivery.

Photo-Click Chemistry: Light-activated reactions that provide spatiotemporal control over the functionalization of the indolizine molecule within a biological system.

The application of these cutting-edge methodologies to the study of 5-Ethyloctahydro-5,8-methanoindolizine holds immense promise for unlocking its therapeutic potential and advancing our understanding of the biological activities of the broader indolizine class of compounds.

Q & A

Q. What are the established synthetic routes for 5-Ethyloctahydro-5,8-methanoindolizine, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of bicyclic indolizine derivatives often involves cyclization reactions, as exemplified by the use of acetic acid (AcOH) under reflux conditions to facilitate condensation between aldehyde-bearing indole precursors and thiazolone derivatives . Key considerations include:

- Catalyst selection : Acidic conditions (e.g., AcOH) are critical for activating carbonyl groups in intermediates.

- Reaction time and temperature : Reflux durations of 3–5 hours are typical to achieve high yields (>70%) .

- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures is recommended to isolate pure products .

Q. How can researchers characterize the stereochemistry and purity of 5-Ethyloctahydro-5,8-methanoindolizine derivatives?

Answer:

- NMR spectroscopy : and NMR are essential for confirming stereochemistry, particularly the bridgehead ethyl and methano groups. For example, coupling constants in NMR can distinguish axial vs. equatorial substituents .

- High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time deviation >5% suggests impurities .

- Melting point analysis : A narrow range (e.g., 199–201°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) influence the enantiomeric excess of 5-Ethyloctahydro-5,8-methanoindolizine in asymmetric syntheses?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereoselectivity. Ethanol or toluene is preferred for chiral induction .

- Catalyst optimization : Chiral Brønsted acids (e.g., BINOL-phosphates) can achieve >90% enantiomeric excess (ee) in cycloadditions, but catalyst loadings >10 mol% may lead to side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable stereoisomers .

Q. What analytical strategies resolve contradictions in reported bioactivity data for indolizine derivatives, such as conflicting enzyme inhibition results?

Answer:

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or false positives .

- Structural analogs : Compare activity of 5-Ethyloctahydro-5,8-methanoindolizine with its des-ethyl or bridge-modified analogs to isolate pharmacophoric groups .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to verify binding poses against crystallographic enzyme structures .

Q. How can researchers design stability studies for 5-Ethyloctahydro-5,8-methanoindolizine under varying pH and temperature conditions?

Answer:

- Accelerated degradation : Expose the compound to pH 1–13 buffers at 40°C for 72 hours, monitoring decomposition via LC-MS. Hydrolysis of the methano bridge is a common degradation pathway .

- Solid-state stability : Store samples at 25°C/60% RH and analyze crystallinity changes via X-ray powder diffraction (XRPD) .

- Oxidative stress : Use tert-butyl hydroperoxide (TBHP) to simulate radical-mediated degradation and identify protective excipients (e.g., ascorbic acid) .

Q. What computational methods are most effective for predicting the physicochemical properties of novel indolizine analogs?

Answer:

- QSPR modeling : Train models on logP, pKa, and solubility data from existing bicyclic amines to predict properties for new derivatives .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to estimate bond dissociation energies (BDEs) and redox potentials .

- ADMET profiling : Use SwissADME or admetSAR to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.